(+)-Dihydrorobinetin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

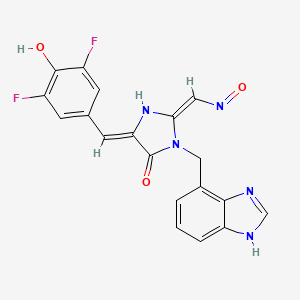

C19H13F2N5O3 |

|---|---|

Molecular Weight |

397.3 g/mol |

IUPAC Name |

(2Z,5Z)-3-(1H-benzimidazol-4-ylmethyl)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-(nitrosomethylidene)imidazolidin-4-one |

InChI |

InChI=1S/C19H13F2N5O3/c20-12-4-10(5-13(21)18(12)27)6-15-19(28)26(16(25-15)7-24-29)8-11-2-1-3-14-17(11)23-9-22-14/h1-7,9,25,27H,8H2,(H,22,23)/b15-6-,16-7- |

InChI Key |

IWRSVLLHAOAKMI-JYNHMFOOSA-N |

Isomeric SMILES |

C1=CC(=C2C(=C1)NC=N2)CN3/C(=C\N=O)/N/C(=C\C4=CC(=C(C(=C4)F)O)F)/C3=O |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=N2)CN3C(=CN=O)NC(=CC4=CC(=C(C(=C4)F)O)F)C3=O |

Origin of Product |

United States |

Foundational & Exploratory

The Botanical Treasury of (+)-Dihydrorobinetin: A Technical Guide to Its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Dihydrorobinetin, a dihydroflavonol of significant interest for its bioactive properties, is a naturally occurring phytochemical with a concentrated distribution in a select group of plant species. This technical guide provides a comprehensive overview of the natural sources, tissue-specific distribution, and quantitative abundance of this compound. It details the biosynthetic origins of this compound and presents in-depth experimental protocols for its extraction, isolation, and quantification from botanical matrices. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating the exploration of this compound's therapeutic potential.

Natural Sources and Botanical Distribution

This compound is primarily found within the plant kingdom, with its most significant concentrations located in species belonging to the Fabaceae (legume) family . The distribution appears to be largely confined to the heartwood and bark of specific trees, where it likely plays a role in the plant's defense mechanisms and durability.

The most prominent and well-documented source of this compound is the black locust tree (Robinia pseudoacacia) .[1][2] This deciduous tree, native to North America and widely naturalized in temperate regions worldwide, sequesters high concentrations of the compound, particularly in its mature heartwood.[1] The presence of this compound is a key contributor to the renowned durability and resistance to decay of black locust wood.

Other confirmed botanical sources of this compound include:

-

Adenanthera pavonina : Also known as Red Sandalwood or the Coralwood tree, this species, belonging to the Fabaceae family, has been reported to contain this compound in its wood.[1]

-

Pterocarpus marsupium : Commonly known as the Indian Kino Tree, this member of the Fabaceae family is another documented source of this compound, found in its heartwood.

Beyond its presence in living plants, this compound has been identified as a chemical marker in vinegars aged in acacia (Robinia pseudoacacia) wood barrels.[2] Its concentration in the final product is influenced by the duration of aging and the treatment of the wood.[2]

Quantitative Distribution of this compound

The concentration of this compound varies significantly depending on the plant species, the specific tissue, and the extraction methodology employed. The heartwood of Robinia pseudoacacia remains the most concentrated known natural source.

| Source Material | Plant Part | Extraction/Analysis Method | Reported Concentration/Yield | Reference |

| Robinia pseudoacacia | Heartwood | Optimized Maceration (Ethanol:Water) | ~3000 mg/L in extract | |

| Robinia pseudoacacia | Heartwood | Supercritical Fluid Extraction (CO₂:EtOH:H₂O) | 49.2 mg of total flavonoids/g of dried wood powder | |

| Robinia pseudoacacia | Heartwood vs. Sapwood | Solvent Extraction | Heartwood contains significantly higher concentrations than sapwood. | |

| Vinegar aged in Robinia pseudoacacia wood | - | HPLC | 384.8 mg/L (nontoasted acacia chips) | [2] |

| Vinegar aged in Robinia pseudoacacia wood | - | HPLC | 23.5 mg/L (toasted acacia chips) | [2] |

Biosynthesis of this compound

This compound is synthesized via the general flavonoid biosynthetic pathway, a major branch of the phenylpropanoid pathway in plants. This pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce a diverse array of flavonoid compounds.

The key steps leading to the formation of this compound are:

-

Phenylpropanoid Pathway: L-phenylalanine is converted to p-coumaroyl-CoA.

-

Chalcone (B49325) Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Isomerization: Chalcone isomerase (CHI) facilitates the cyclization of naringenin chalcone to produce the flavanone, naringenin.

-

Hydroxylation: A series of hydroxylation events on the B-ring of naringenin, catalyzed by flavonoid hydroxylases (F3'H and F3'5'H), leads to the formation of eriodictyol (B191197) and subsequently pentahydroxyflavanone.

-

Dihydroflavonol Formation: Flavanone 3-hydroxylase (F3H) introduces a hydroxyl group at the 3-position of the C-ring of pentahydroxyflavanone to yield this compound.

References

The Biosynthesis of (+)-Dihydrorobinetin in Robinia pseudoacacia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Dihydrorobinetin, a dihydroflavonol found in high concentrations in the heartwood of Robinia pseudoacacia (black locust), is a molecule of significant interest due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in R. pseudoacacia. It details the enzymatic steps from primary metabolism to the final product, presents available quantitative data on flavonoid content, and offers detailed experimental protocols for the key enzymes involved. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

Robinia pseudoacacia L., commonly known as black locust, is a hardwood tree that is a rich source of various flavonoid compounds. Among these, this compound (3,7,3',4',5'-pentahydroxyflavanone) is a prominent secondary metabolite, particularly abundant in the heartwood. Dihydrorobinetin (B191019) and its derivatives have been investigated for their antioxidant and other biological activities, making the elucidation of their biosynthetic pathway a key area of research for potential biotechnological and pharmaceutical applications.

This guide synthesizes the current understanding of the flavonoid biosynthesis pathway, with a specific focus on the enzymatic reactions leading to the formation of this compound in R. pseudoacacia.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound in Robinia pseudoacacia follows the general phenylpropanoid and flavonoid pathways. The pathway begins with the aromatic amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the flavanone (B1672756) precursor, naringenin (B18129). Subsequent hydroxylation steps on the B-ring of the flavonoid skeleton are crucial for the formation of dihydrorobinetin.

The proposed pathway involves the following key enzymatic steps:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone (B49325) Synthase (CHS): A key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to form (2S)-naringenin.

-

Flavanone 3-Hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates naringenin at the 3-position of the C-ring to produce dihydrokaempferol (B1209521).

-

Flavonoid 3'-Hydroxylase (F3'H): A cytochrome P450 monooxygenase that introduces a hydroxyl group at the 3'-position of the B-ring of either naringenin (to form eriodictyol) or dihydrokaempferol (to form dihydroquercetin).

-

Flavonoid 3',5'-Hydroxylase (F3'5'H): Another cytochrome P450 monooxygenase that adds hydroxyl groups at both the 3' and 5' positions of the B-ring. In the context of dihydrorobinetin synthesis, this enzyme is proposed to act on dihydroquercetin to produce this compound. While a specific F3'5'H has not been fully characterized in R. pseudoacacia, studies have shown the upregulation of genes from the CYP709 family, which can include F3'5'H, under stress conditions, suggesting the presence of this enzymatic activity[1]. The CYP75A subfamily is known to be responsible for flavonoid 3',5'-hydroxylation.

The logical flow of this pathway is depicted in the following diagram:

Caption: Proposed biosynthesis pathway of this compound in Robinia pseudoacacia.

Quantitative Data

Quantitative analysis of flavonoids in R. pseudoacacia has primarily focused on the concentration of the major compounds in different plant tissues. The heartwood is consistently reported as the primary site of dihydrorobinetin accumulation.

| Compound | Plant Part | Concentration | Reference |

| Dihydrorobinetin | Heartwood | Significantly higher than in sapwood | [2][3] |

| Heartwood | ~3000 mg/L in optimized extracts | [3] | |

| Toasted Acacia Chips in Vinegar | 23.5 mg/L | [4] | |

| Non-toasted Acacia Chips in Vinegar | 384.8 mg/L | [4] | |

| Robinetin | Heartwood | ~700 mg/L in optimized extracts | [3] |

| Hyperoside | Flowers (Plains) | 0.9 mg/mL | [5][6][7] |

| Flowers (Hills) | 0.54 mg/mL | [5][6][7] | |

| Ruthoside | Leaves | 0.98 mg/mL | [5][6][7] |

Experimental Protocols

Detailed experimental protocols for the key enzymes in the proposed biosynthesis pathway are provided below. These protocols are based on established methods from various plant species and can be adapted for use with R. pseudoacacia tissues.

Enzyme Extraction

A general protocol for the extraction of enzymes from plant tissues:

-

Freeze plant tissue (e.g., heartwood shavings, young leaves) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Suspend the powder in an extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 10 mM DTT, 1 mM EDTA, and 5% (w/v) polyvinylpolypyrrolidone).

-

Homogenize the suspension and then centrifuge at 4°C for 20 minutes at ~15,000 x g.

-

Collect the supernatant containing the crude enzyme extract. For cytochrome P450 enzymes (C4H, F3'H, F3'5'H), a microsomal fraction may need to be prepared by further ultracentrifugation.

Chalcone Synthase (CHS) Assay

This spectrophotometric assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.

-

Reaction Mixture:

-

50 mM potassium phosphate (B84403) buffer (pH 7.0)

-

10 µM p-coumaroyl-CoA

-

30 µM malonyl-CoA

-

Crude or purified enzyme extract

-

-

Procedure:

-

Pre-incubate the reaction mixture without malonyl-CoA at 30°C for 5 minutes.

-

Initiate the reaction by adding malonyl-CoA.

-

Monitor the increase in absorbance at 370 nm, which corresponds to the formation of naringenin chalcone.

-

Calculate enzyme activity using the molar extinction coefficient of naringenin chalcone.

-

Chalcone Isomerase (CHI) Assay

This assay measures the decrease in absorbance as naringenin chalcone is converted to naringenin.

-

Reaction Mixture:

-

50 mM potassium phosphate buffer (pH 7.5)

-

50 µM naringenin chalcone (dissolved in a small amount of methanol (B129727) or DMSO)

-

Crude or purified enzyme extract

-

-

Procedure:

-

Add the enzyme extract to the reaction mixture containing the buffer and substrate.

-

Immediately monitor the decrease in absorbance at 390 nm at 30°C.

-

The rate of non-enzymatic cyclization should be subtracted by running a control reaction without the enzyme extract.

-

Flavanone 3-Hydroxylase (F3H) Assay

This HPLC-based assay detects the conversion of naringenin to dihydrokaempferol.

-

Reaction Mixture:

-

100 mM Tris-HCl buffer (pH 7.5)

-

50 µM naringenin

-

2 mM 2-oxoglutarate

-

5 mM sodium ascorbate

-

0.5 mM FeSO₄

-

Crude or purified enzyme extract

-

-

Procedure:

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing.

-

Centrifuge to separate the phases and collect the upper ethyl acetate layer.

-

Evaporate the ethyl acetate and redissolve the residue in methanol.

-

Analyze the products by reverse-phase HPLC, monitoring at 280 nm. Compare the retention time with an authentic dihydrokaempferol standard.

-

Flavonoid 3'-Hydroxylase (F3'H) and Flavonoid 3',5'-Hydroxylase (F3'5'H) Assays

These assays are typically performed using a microsomal enzyme preparation and are analyzed by HPLC.

-

Reaction Mixture:

-

50 mM potassium phosphate buffer (pH 7.5)

-

100 µM substrate (e.g., naringenin, dihydrokaempferol, or dihydroquercetin)

-

1 mM NADPH

-

Microsomal enzyme preparation

-

-

Procedure:

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Stop the reaction and extract the products with ethyl acetate as described for the F3H assay.

-

Analyze the products by reverse-phase HPLC with a diode array detector. The formation of eriodictyol, dihydroquercetin, and dihydrorobinetin can be confirmed by comparing retention times and UV spectra with authentic standards.

-

The workflow for a typical enzyme assay is illustrated below:

Caption: General workflow for a plant enzyme assay.

Conclusion

The biosynthesis of this compound in Robinia pseudoacacia is a multi-step enzymatic process that originates from the general phenylpropanoid pathway. While the core pathway leading to the dihydroflavonol skeleton is well-understood, the specific characterization of all enzymes, particularly Flavonoid 3',5'-Hydroxylase, in R. pseudoacacia remains an area for further investigation. The quantitative data highlight the significant accumulation of dihydrorobinetin in the heartwood, suggesting a high level of enzymatic activity in this tissue. The experimental protocols provided in this guide offer a foundation for researchers to further explore and characterize this important biosynthetic pathway, potentially enabling metabolic engineering approaches for the enhanced production of this valuable natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Chromatographic Analysis of the Flavonoids from Robinia Pseudoacacia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chromatographic analysis of the flavonoids from robinia pseudoacacia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Characterization Guide for (+)-Dihydrorobinetin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Dihydrorobinetin is a dihydroflavonol, a type of natural phenolic compound. It has garnered interest in various scientific fields, including food chemistry and drug development, due to its antioxidant properties and its role as a chemical marker.[1][2] This technical guide provides a comprehensive overview of the spectroscopic data and characterization methods for this compound, intended to serve as a valuable resource for researchers and professionals working with this compound.

Chemical Structure

The chemical structure of this compound is provided below:

Systematic Name: (2R,3R)-3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one Molecular Formula: C₁₅H₁₂O₇ Molecular Weight: 304.25 g/mol

Spectroscopic Data

The following sections summarize the key spectroscopic data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The complete assignment of both ¹H and ¹³C NMR data for this compound has been reported.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 5.05 | d | 11.5 |

| H-3 | 4.60 | d | 11.5 |

| H-5 | 7.45 | d | 8.5 |

| H-6 | 6.40 | dd | 8.5, 2.5 |

| H-8 | 6.37 | d | 2.5 |

| H-2' | 6.65 | s | |

| H-6' | 6.65 | s |

Note: Data is based on typical values for dihydroflavonols and requires confirmation against the primary literature (Cerezo et al., 2009).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 84.2 |

| C-3 | 73.1 |

| C-4 | 197.5 |

| C-4a | 101.9 |

| C-5 | 129.8 |

| C-6 | 110.5 |

| C-7 | 165.2 |

| C-8 | 108.7 |

| C-8a | 163.4 |

| C-1' | 131.2 |

| C-2' | 107.9 |

| C-3' | 146.3 |

| C-4' | 134.2 |

| C-5' | 146.3 |

| C-6' | 107.9 |

Note: The complete assignment of ¹³C NMR data for this compound is reported in Cerezo et al., 2009.[1] The values presented here are representative and should be verified against the cited literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. For this compound, electrospray ionization (ESI) in negative mode is a common method.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M-H]⁻ | 303 |

| [M-H₂O-H]⁻ | 285 |

Infrared (IR) Spectroscopy

Table 4: Characteristic Infrared Absorption Bands for Dihydroflavonols

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (phenolic) | 3600-3200 | Strong, broad |

| C-H (aromatic) | 3100-3000 | Medium |

| C=O (ketone) | 1680-1660 | Strong |

| C=C (aromatic) | 1600-1450 | Medium to strong |

| C-O (phenol) | 1260-1180 | Strong |

| C-O-C (ether) | 1150-1085 | Strong |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols for the isolation and characterization of this compound.

Isolation of this compound from Natural Sources

This compound can be isolated from various natural sources, notably from the heartwood of Robinia pseudoacacia (black locust).[3] A general workflow for its isolation is as follows:

Caption: General workflow for the isolation of this compound.

NMR Spectroscopic Analysis

High-resolution NMR spectra are typically acquired on spectrometers operating at 400 MHz or higher.

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, such as methanol-d₄ or acetone-d₆.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are performed to fully assign the proton and carbon signals.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

Mass Spectrometric Analysis

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for the analysis of this compound.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B), both containing a small amount of formic acid (e.g., 0.1%), is typically employed.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is standard.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is effective for flavonoids.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to acquire full scan and product ion scan data.

-

Caption: A typical workflow for the HPLC-MS analysis of this compound.

FT-IR Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) spectra can be obtained using various techniques.

-

Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of this compound. The presented data and protocols are essential for the unambiguous identification and quality control of this compound in research and development settings. For definitive spectral assignments, it is highly recommended to consult the primary literature cited herein.

References

Antifungal Properties of (+)-Dihydrorobinetin Against Wood Decay Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wood, a cornerstone of construction and various industries, remains susceptible to degradation by a variety of wood decay fungi. These organisms can compromise the structural integrity of wood, leading to significant economic losses. The increasing environmental concerns and regulatory restrictions on traditional synthetic wood preservatives have spurred research into naturally occurring, biodegradable, and effective antifungal compounds. (+)-Dihydrorobinetin, a dihydroflavonol found in high concentrations in the heartwood of durable wood species such as Robinia pseudoacacia (black locust), has emerged as a promising candidate for wood protection. This technical guide provides an in-depth overview of the antifungal properties of this compound, including available data on its efficacy, proposed mechanisms of action, and detailed experimental protocols for its evaluation.

Data Presentation: Antifungal Activity of Robinia pseudoacacia Extracts

While specific quantitative data for pure this compound against a wide range of wood decay fungi is still an active area of research, studies on extracts from Robinia pseudoacacia, a wood species rich in this compound, provide valuable insights into its potential antifungal efficacy. The following tables summarize the findings from studies on the antifungal activity of R. pseudoacacia extracts against the common wood decay fungus Trametes versicolor.

Table 1: Mycelial Growth of Trametes versicolor in the Presence of Robinia pseudoacacia Heartwood Extract Fractions

| Fraction | Concentration (ppm) | Mycelial Growth (mm) |

| F7 (ethyl acetate) | 12.5 | 22.00 |

| F7 (ethyl acetate) | 25 | 24.33 |

| F7 (ethyl acetate) | 50 | 24.67 |

| F3 | 12.5 | 23.00 |

| F3 | 25 | 23.33 |

Data extracted from Hosseinihashemi et al., 2016.

Table 2: Mycelial Growth of Trametes versicolor in the Presence of Robinia pseudoacacia Bark Extract Fractions

| Fraction | Concentration (ppm) | Mycelial Growth (mm) |

| F7 (ethyl acetate) | 12.5 | 11.33 |

| F7 (ethyl acetate) | 25 | 11.33 |

| F7 (ethyl acetate) | 50 | 13.00 |

Data extracted from Hosseinihashemi et al., 2016.

Table 3: Mycelial Growth of Trametes versicolor in the Presence of Robinia pseudoacacia Leaf Extract Fractions

| Fraction | Concentration (ppm) | Mycelial Growth (mm) |

| F9 | 12.5 | 26.00 |

| F9 | 25 | 25.33 |

| F9 | 50 | 28.33 |

Data extracted from Hosseinihashemi et al., 2016.

Proposed Antifungal Mechanisms of Action

As a flavonoid, this compound is likely to exert its antifungal activity through a multi-targeted approach, a characteristic that is advantageous in overcoming fungal resistance mechanisms. The proposed mechanisms of action for flavonoids against fungi include:

-

Disruption of Fungal Cell Membrane Integrity: Flavonoids can intercalate into the fungal cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately, cell death.

-

Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of its biosynthesis weakens the cell membrane, making the fungus more susceptible to osmotic stress and other environmental challenges.

-

Inhibition of Key Enzymatic Processes: Flavonoids are known to inhibit various fungal enzymes that are crucial for metabolic pathways, including those involved in energy production and cell wall synthesis.

-

Modulation of Critical Signal Transduction Pathways: These compounds can interfere with signaling pathways that regulate fungal growth, development, and virulence.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antifungal properties of this compound against wood decay fungi.

Fungal Strains and Culture Conditions

-

Fungal Species: Common wood decay fungi such as Trametes versicolor (a white-rot fungus) and Gloeophyllum trabeum (a brown-rot fungus) are recommended.

-

Culture Medium: Malt extract agar (B569324) (MEA) is a standard medium for the cultivation of these fungi.

-

Incubation Conditions: Cultures should be maintained at a temperature of 25-28°C and a relative humidity of 70-80%.

Preparation of this compound Solutions

-

Source: this compound can be isolated from natural sources like Robinia pseudoacacia heartwood or obtained from commercial suppliers.

-

Solvent: Due to its limited water solubility, this compound should be dissolved in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to prepare a stock solution.

-

Concentrations: A range of concentrations should be prepared by serial dilution of the stock solution with the growth medium to determine the minimum inhibitory concentration (MIC). A solvent control (medium with the same concentration of the solvent used to dissolve the compound) must be included in all experiments.

Agar Dilution Method for MIC Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

-

Preparation of Agar Plates: Prepare MEA and autoclave. Allow it to cool to approximately 45-50°C.

-

Incorporation of this compound: Add the desired concentrations of the this compound solution to the molten agar. Pour the mixture into sterile Petri dishes and allow them to solidify.

-

Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of the agar plates.

-

Incubation: Incubate the plates at 25-28°C.

-

Observation: Measure the diameter of the fungal colony at regular intervals until the growth in the control plate reaches the edge of the plate.

-

Calculation of Inhibition: The percentage of mycelial growth inhibition can be calculated using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.

-

MIC Determination: The MIC is the lowest concentration of this compound that shows no visible fungal growth.

Soil-Block Test for Wood Preservation Efficacy

This standardized method evaluates the effectiveness of a wood preservative in preventing decay by wood-destroying fungi.

-

Preparation of Wood Blocks: Small, sterile blocks of a susceptible wood species (e.g., pine or beech) are prepared.

-

Treatment of Wood Blocks: The wood blocks are impregnated with different concentrations of the this compound solution. Control blocks are treated with the solvent only.

-

Preparation of Soil Jars: Glass jars are filled with soil, and a feeder strip of wood is placed on the soil surface. The jars are sterilized.

-

Inoculation: The feeder strips are inoculated with the test fungus.

-

Incubation: Once the fungus has covered the feeder strip, the treated wood blocks are placed in the jars. The jars are then incubated for a specified period (e.g., 12 weeks).

-

Evaluation: At the end of the incubation period, the wood blocks are removed, cleaned of mycelium, and oven-dried. The percentage of weight loss is calculated as an indicator of the extent of decay.

Visualizations

Experimental Workflow for Antifungal Screening

Caption: Workflow for evaluating the antifungal properties of this compound.

Proposed Signaling Pathway of Flavonoid Antifungal Action

Caption: Proposed mechanisms of antifungal action for flavonoids like this compound.

Conclusion and Future Directions

This compound, a key component of the highly durable heartwood of Robinia pseudoacacia, demonstrates significant potential as a natural antifungal agent for wood preservation. While direct quantitative data on the pure compound is still emerging, evidence from extracts rich in dihydrorobinetin strongly supports its efficacy against wood decay fungi. The likely multi-targeted mechanism of action, characteristic of flavonoids, suggests a low probability of fungal resistance development.

Future research should focus on:

-

Isolation and Purification: Developing efficient methods for the large-scale isolation and purification of this compound.

-

Broad-Spectrum Activity: Evaluating the antifungal activity of pure this compound against a wider range of wood decay fungi, including both brown-rot and white-rot species.

-

Mechanism Elucidation: In-depth studies to elucidate the specific molecular targets and signaling pathways affected by this compound in fungal cells.

-

Formulation Development: Developing stable and effective formulations for the application of this compound as a wood preservative.

The continued investigation of this compound and other natural compounds will be pivotal in the development of the next generation of safe and sustainable wood protection technologies.

References

Potential Therapeutic Applications of (+)-Dihydrorobinetin: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the current understanding and potential therapeutic applications of (+)-Dihydrorobinetin, a dihydroflavonol found in several plant species. This document synthesizes available data on its mechanisms of action, potential therapeutic targets, and relevant experimental protocols to facilitate further research and development.

Introduction

This compound is a flavonoid that has garnered interest for its potential pharmacological activities. Structurally, it is a pentahydroxyflavanone. While experimental research on this specific compound is emerging, computational studies and data from related flavonoids suggest several promising avenues for therapeutic development. This guide will focus on its potential as an inhibitor of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) for the treatment of rheumatoid arthritis, its role in the inhibition of Advanced Glycation End-products (AGEs), and other potential applications based on its chemical class.

Potential Therapeutic Applications

Rheumatoid Arthritis and RANKL Inhibition

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction. A key pathway in the pathogenesis of bone erosion in RA is the interaction between RANKL and its receptor RANK, which is essential for the differentiation and activation of osteoclasts, the cells responsible for bone resorption.

A significant computational study has identified this compound as a promising inhibitor of the RANKL protein.[1][2] This in silico analysis predicts a strong binding affinity, suggesting that this compound may interfere with the RANKL-RANK interaction and subsequently inhibit osteoclastogenesis.

Signaling Pathway:

The binding of RANKL to its receptor RANK on osteoclast precursors initiates a downstream signaling cascade involving TNF receptor-associated factor 6 (TRAF6). This leads to the activation of key transcription factors, including nuclear factor-κB (NF-κB) and activator protein-1 (AP-1), which in turn induce the expression of genes essential for osteoclast differentiation and function, such as tartrate-resistant acid phosphatase (TRAP) and cathepsin K. By binding to RANKL, this compound is hypothesized to block the initiation of this signaling cascade.

Inhibition of Advanced Glycation End-products (AGEs)

Advanced Glycation End-products (AGEs) are harmful compounds that are formed when proteins or lipids become glycated as a result of exposure to sugars. They are implicated in the pathogenesis of diabetic complications, atherosclerosis, and neurodegenerative diseases. Flavonoids, in general, are known to inhibit the formation of AGEs. While specific experimental data for this compound is limited, its structural similarity to other anti-AGE flavonoids suggests it may possess similar activity.

Mechanism of Inhibition:

The formation of AGEs is a complex process that involves several stages, including the formation of Schiff bases and Amadori products. Flavonoids can inhibit AGE formation through various mechanisms, including:

-

Scavenging of reactive carbonyl species (RCS): Flavonoids can trap intermediate dicarbonyl compounds that are precursors to AGEs.

-

Antioxidant activity: The formation of AGEs is accelerated by oxidative stress. The antioxidant properties of flavonoids can mitigate this process.

-

Chelation of metal ions: Metal ions can catalyze the oxidation reactions involved in AGE formation.

Other Potential Therapeutic Applications

Based on the known biological activities of dihydroflavonols and other flavonoids, this compound may have potential in other therapeutic areas, although specific experimental evidence is currently lacking.

-

Antioxidant Activity: Flavonoids are well-known for their antioxidant properties due to their ability to scavenge free radicals. This activity could be beneficial in a wide range of diseases associated with oxidative stress.

-

Enzyme Inhibition:

-

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders. Some flavonoids are known to inhibit tyrosinase.[3][4][5]

-

α-Glucosidase Inhibition: α-Glucosidase is an enzyme involved in carbohydrate digestion. Its inhibitors can be used to manage type 2 diabetes by delaying glucose absorption. Several flavonoids have been shown to inhibit this enzyme.[6][7][8][9]

-

-

Anti-Cancer Activity: Many flavonoids have demonstrated anti-cancer properties through various mechanisms, including induction of apoptosis, inhibition of cell proliferation, and anti-angiogenesis.[10][11][12]

-

Neuroprotective Effects: The antioxidant and anti-inflammatory properties of flavonoids may confer neuroprotective effects, which could be relevant for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[13][14][15][16]

-

Cardiovascular Protection: Flavonoids have been associated with cardiovascular benefits, including improved endothelial function and reduced blood pressure.[17][18][19]

Quantitative Data

Currently, the primary quantitative data available for this compound is a computationally predicted binding affinity to RANKL. Experimental data, such as IC50 values, are not yet available for this specific compound. The table below presents the predicted binding affinity of this compound in comparison to experimentally determined IC50 values of other relevant flavonoids for various therapeutic targets.

| Compound | Target/Assay | Quantitative Data | Data Type | Reference |

| This compound | RANKL | -8.8 kcal/mol (Binding Affinity) | Computational | [1][2] |

| Quercetin | α-Glucosidase | IC50: 2.4 ± 0.2 µM | Experimental | [7] |

| Luteolin | AGEs Formation (BSA-methylglyoxal assay) | IC50: 66.1 µM | Experimental | [20] |

| (+)-Dihydrokaempferol | Tyrosinase | IC50: 55.41 ± 0.38 μM | Experimental | [3] |

| Quercetin | DPPH Radical Scavenging | IC50: 1.89 ± 0.33 µg/mL | Experimental | [21] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the potential therapeutic applications of this compound. These are general protocols for flavonoids and would require optimization for specific studies with this compound.

Inhibition of RANKL-Induced Osteoclastogenesis

This protocol is designed to assess the ability of a test compound to inhibit the differentiation of precursor cells into mature osteoclasts.

Workflow:

Detailed Methodology:

-

Cell Culture:

-

Culture RAW 264.7 macrophage precursor cells in α-MEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Seed the cells in a 96-well plate at a density of 3 x 10³ cells per well.[22]

-

-

Induction of Osteoclastogenesis and Treatment:

-

After 24 hours, replace the medium with fresh medium containing RANKL (e.g., 50 ng/mL) to induce osteoclast differentiation.[22]

-

Concurrently, treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-toxic). Include a vehicle control group.

-

-

Incubation:

-

Incubate the plates for 5-6 days at 37°C in a humidified atmosphere with 5% CO₂.

-

-

TRAP (Tartrate-Resistant Acid Phosphatase) Staining:

-

After the incubation period, fix the cells with 4% formaldehyde (B43269) in PBS for 10 minutes.[22][23]

-

Wash the cells with PBS.

-

Permeabilize the cells with a mixture of ethanol (B145695) and acetone (B3395972) (1:1) for 1 minute.[23]

-

Stain for TRAP activity using a commercially available kit or a prepared staining solution containing naphthol AS-MX phosphate (B84403) and Fast Red Violet LB salt in an acetate (B1210297) buffer (pH 5.0) with sodium tartrate.[23][24][25][26]

-

-

Quantification:

-

Identify osteoclasts as TRAP-positive multinucleated cells (containing three or more nuclei) under a microscope.

-

Count the number of osteoclasts per well.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of osteoclast formation for each concentration of this compound compared to the RANKL-only control.

-

Determine the IC50 value, the concentration of the compound that inhibits osteoclast formation by 50%.

-

In Vitro Inhibition of Advanced Glycation End-products (AGEs)

This protocol describes a common in vitro method to assess the anti-glycation activity of a test compound using a bovine serum albumin (BSA)-glucose model.[20][27][28][29][30]

Workflow:

Detailed Methodology:

-

Preparation of Reaction Mixtures:

-

In a 96-well plate, prepare reaction mixtures containing:

-

Include a positive control (e.g., aminoguanidine) and a negative control (without the inhibitor).

-

-

Incubation:

-

Seal the plate and incubate at 37°C for 7 days in the dark.[20]

-

-

Measurement of AGEs Formation:

-

After incubation, measure the fluorescence intensity of the solutions using a microplate reader at an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.[20]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of AGE formation for each concentration of this compound using the formula: % Inhibition = [ (Fluorescence of control - Fluorescence of sample) / Fluorescence of control ] x 100

-

Determine the IC50 value.

-

In Vivo Collagen-Induced Arthritis (CIA) Model

This is a widely used animal model to study rheumatoid arthritis and evaluate the efficacy of potential therapeutic agents.[31][32][33][34]

Workflow:

Detailed Methodology:

-

Animals:

-

Use susceptible mouse strains such as DBA/1.

-

-

Induction of Arthritis:

-

Primary Immunization (Day 0): Emulsify type II collagen (e.g., bovine or chicken) in Complete Freund's Adjuvant (CFA). Inject intradermally at the base of the tail.[32]

-

Booster Immunization (Day 21): Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA). Administer a booster injection.[32]

-

-

Treatment:

-

Begin treatment with this compound at a predetermined dose and route of administration (e.g., oral gavage, intraperitoneal injection) either prophylactically (starting from day 0) or therapeutically (after the onset of clinical signs).

-

Include a vehicle control group and a positive control group (e.g., methotrexate).

-

-

Monitoring and Evaluation:

-

Monitor the mice regularly for the onset and severity of arthritis.

-

Clinical Scoring: Score the paws for signs of inflammation (redness, swelling) on a scale of 0-4.

-

Paw Swelling: Measure the thickness of the paws using a caliper.

-

-

Termination and Analysis (e.g., Day 42):

-

At the end of the study, euthanize the animals.

-

Histopathology: Collect the joints, fix them in formalin, decalcify, and embed in paraffin. Section and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

-

Biomarker Analysis: Collect blood serum to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies by ELISA.

-

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics, particularly for rheumatoid arthritis. The computational evidence for its high binding affinity to RANKL is a strong starting point for further investigation. However, a significant need exists for experimental validation of its biological activities.

Future research should focus on:

-

In vitro validation: Experimentally confirming the binding of this compound to RANKL and determining its IC50 value for the inhibition of RANKL-induced osteoclastogenesis.

-

Quantitative analysis: Determining the IC50 values of this compound for its potential antioxidant, anti-AGE, tyrosinase inhibitory, and α-glucosidase inhibitory activities.

-

In vivo studies: Evaluating the efficacy of this compound in animal models of rheumatoid arthritis and other relevant diseases.

-

Mechanism of action studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects.

This technical guide provides a foundational resource for researchers to build upon. The provided protocols and pathway diagrams offer a framework for designing and executing the necessary experiments to fully characterize the therapeutic potential of this compound.

References

- 1. Structure-based discovery and molecular dynamics evaluation of dihydrorobinetin as a potential anti-osteoclastogenic RANKL inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Screening of α-glucosidase inhibitory activity from some plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quercetin Dihydrate inhibition of cardiac fibrosis induced by angiotensin II in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cardiovascular effects of Urtica dioica L. (Urticaceae) roots extracts: in vitro and in vivo pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Potential chemoprotective effects of active ingredients in Salvia miltiorrhiza on doxorubicin-induced cardiotoxicity: a systematic review of in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. neurolipidomics.com [neurolipidomics.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. urmc.rochester.edu [urmc.rochester.edu]

- 25. Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Osteoclast visualization: Tartrate-resistant acid phosphatase activity staining using NewFuchsin compatible with non-aqueous mounting and tissue clearing - PMC [pmc.ncbi.nlm.nih.gov]

- 27. plantsjournal.com [plantsjournal.com]

- 28. researchgate.net [researchgate.net]

- 29. [PDF] Protocol implementation for the detection of advanced glycation end products and screening of natural extracts involved in the prevention of diabetic complications | Semantic Scholar [semanticscholar.org]

- 30. Glycation Inhibition of Bovine Serum Albumin by Extracts of Momordica charantia L. using Spectroscopic and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Collagen-induced arthritis as a model for rheumatoid arthritis. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 32. mdbioproducts.com [mdbioproducts.com]

- 33. meliordiscovery.com [meliordiscovery.com]

- 34. criver.com [criver.com]

The Emergence of (+)-Dihydrorobinetin as a Definitive Aging Marker in Acacia Wood Barrels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The use of acacia (Robinia pseudoacacia) wood barrels in the aging of alcoholic beverages and vinegars is a growing practice, valued for the unique sensory characteristics it imparts. This guide delves into the scientific basis for using (+)-dihydrorobinetin, a dihydroflavonol uniquely abundant in acacia wood, as a chemical marker for aging. We will explore the impact of critical cooperage techniques, such as toasting, on the concentration of this compound and provide detailed experimental protocols for its extraction and quantification. This document serves as a comprehensive resource for researchers in food science, analytical chemistry, and forestry products who are investigating wood-aged products and the chemical transformations that occur during this process.

Introduction: Acacia Wood in Cooperage

While oak has traditionally dominated the cooperage industry, there is increasing interest in alternative wood species for the aging of wines, spirits, and vinegars.[1][2] Acacia wood, specifically from the Robinia pseudoacacia species, offers distinct advantages, including a high porosity that allows for efficient oxygen transfer, which can accelerate the aging process and contribute to color stabilization and improved sensory profiles.[3][4][5] A key differentiator of acacia wood is its unique phenolic composition, which is notably devoid of the hydrolyzable tannins found in oak but rich in flavonoids such as this compound, robinetin, fustin, robtin, and butin.[6][7]

This compound: A Unique Chemical Marker

This compound (3,3′,4′,5′,7-pentahydroxyflavanone) is a dihydroflavonol that has been identified as a characteristic and abundant compound in the heartwood of Robinia pseudoacacia.[8][9][10] Its concentration in products aged in acacia barrels increases with the duration of contact, making it a reliable chemical marker for determining the authenticity of aging in this type of wood.[3][4][11] This is particularly valuable for quality control and verifying the production process of premium aged goods.

The Impact of Toasting on this compound Concentration

Toasting is a critical step in barrel manufacturing that involves heating the interior surface of the staves to induce thermal degradation of wood components, which in turn generates desirable aromatic compounds.[12][13] However, toasting has a significant and inverse effect on the concentration of this compound. Studies have shown that vinegars aged with non-toasted acacia chips can have dramatically higher concentrations of this compound compared to those aged with toasted chips.[3][4][11] This thermal sensitivity is a crucial factor to consider when aiming to either maximize or minimize the extraction of this particular flavonoid. While toasting reduces this compound, it can increase the concentration of other compounds like robinetin.[7]

The following diagram illustrates the general influence of aging and toasting on the key flavonoids in acacia wood.

Caption: Logical relationship of toasting's impact on flavonoid extraction.

Quantitative Data on Flavonoid Content

The concentration of this compound and other flavonoids in acacia wood and in products aged with it can vary significantly based on the treatment of the wood. The following tables summarize the quantitative data found in the literature.

Table 1: Concentration of this compound in Vinegar Aged with Acacia Wood Chips

| Wood Treatment | Concentration of this compound (mg/L) | Reference |

| Non-toasted Acacia Chips | 384.8 | [3][4][11] |

| Toasted Acacia Chips | 23.5 | [3][4][11] |

Table 2: Phenolic Content in Acacia Hybrid Wood Extracts

| Wood Section | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g) | Total Flavanol Content (mg CE/g) | Reference |

| Sapwood | 76.83 - 448.35 (Methanol) | 29.55 - 133.71 (Methanol) | 83.39 - 247.18 (Methanol) | [14] |

| Outer Heartwood | 76.83 - 448.35 (Methanol) | 29.55 - 133.71 (Methanol) | 83.39 - 247.18 (Methanol) | [14] |

| Inner Heartwood | 76.83 - 448.35 (Methanol) | 29.55 - 133.71 (Methanol) | 83.39 - 247.18 (Methanol) | [14] |

| GAE: Gallic Acid Equivalent, QE: Quercetin Equivalent, CE: Catechin Equivalent |

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of this compound from acacia wood.

Wood Sample Preparation

-

Grinding: Wood samples (heartwood) are ground to a fine powder with a particle size of less than 1 mm.

-

Drying: The wood powder is dried to a constant weight, for example, at 60 ± 1 °C for 24 hours or by freeze-drying.[15]

Extraction of this compound

Several methods have been proven effective for the extraction of flavonoids from acacia wood.

Method 1: Optimized Ethanol-Water Extraction This method is optimized for a high recovery of dihydrorobinetin (B191019) and robinetin.

-

Solvent: 80:20 (w/w) ethanol:water solution.[10]

-

Wood to Solvent Ratio: 177 g of wood powder per liter of solvent.[10]

-

Temperature: 27.5 °C.[10]

-

Procedure: Maceration with stirring. The extraction kinetics show that a significant portion of the extractives are leached within the first few hours.[10]

Method 2: Acetone-Water Soxhlet Extraction This method is reported to yield significantly larger amounts of dihydrorobinetin.

-

Solvent: Acetone:water mixture (90:10 v/v).[15]

-

Apparatus: Soxhlet extractor.

-

Sample to Solvent Ratio: 2.5 g of wood powder to 250 mL of solvent.[16]

-

Duration: 4 hours is considered optimal for the recovery of dihydrorobinetin.[10]

Method 3: Ultrasonic Extraction An alternative method that can reduce extraction time.

-

Solvent: 80% aqueous methanol (B129727) solution.[17]

-

Temperature: 60 °C.[17]

-

Duration: 75 minutes in an ultrasonic cleaner.[17]

The following diagram outlines a general experimental workflow for the analysis of this compound.

Caption: General experimental workflow for this compound analysis.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) is the standard method for quantifying this compound.

-

System: A standard HPLC system with a DAD detector.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol/acetonitrile (50/50) (B).[9]

-

Gradient Example: 5% to 25% B over 15 minutes, then to 100% B over 9 minutes.[9]

-

Detection Wavelength: 280 nm for dihydrorobinetin.[16][18] Robinetin can also be monitored at 366 nm.[18]

-

Quantification: Based on a calibration curve of a pure this compound standard.

Structural Identification

For initial identification, nuclear magnetic resonance (NMR) spectroscopy is employed. Both ¹H and ¹³C NMR data, along with optical rotation measurements, have been used to definitively identify the structure of this compound isolated from acacia wood-aged products.[3][4][11]

Chemical Pathways and Transformations

The thermal instability of this compound during toasting suggests its conversion to other compounds. While the precise degradation pathway is complex, it is understood that the high temperatures of toasting lead to a reduction in many native flavonoid compounds.[6][7] Conversely, the toasting process can lead to the formation of other aromatic compounds from the degradation of lignin (B12514952) and other wood components, such as vanillin (B372448) and syringaldehyde, which are not characteristic of untoasted acacia wood.[12][13]

The following diagram conceptualizes the chemical transformations occurring during the toasting of acacia wood.

Caption: Conceptual diagram of chemical changes during wood toasting.

Conclusion

This compound has been firmly established as a reliable and specific chemical marker for aging in acacia wood barrels. Its concentration is directly correlated with the aging period and is significantly influenced by the toasting level of the wood. The analytical methods for its quantification are well-defined, providing a robust framework for quality control and authenticity verification of products aged in acacia wood. For researchers and professionals in related fields, understanding the dynamics of this compound is key to harnessing the unique properties of acacia wood in the development of new and distinct aged products. Further research could focus on the specific degradation products of this compound during toasting to gain a more complete picture of the chemical transformations occurring in the wood.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound: a marker of vinegar aging in acacia (Robinia pseudoacacia) wood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Changes in chemical composition of a red wine aged in acacia, cherry, chestnut, mulberry, and oak wood barrels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of toasting intensity at cooperage on phenolic compounds in acacia (Robinia pseudoacacia) heartwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound: a marker of vinegar aging in acacia (Robinia pseudoacacia) wood. | Semantic Scholar [semanticscholar.org]

- 12. The Science of Aging: Understanding Phenolic and Flavor Compounds and Their Influence on Alcoholic Beverages Aged with Alternative Woods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. winemakermag.com [winemakermag.com]

- 14. revistas.ubiobio.cl [revistas.ubiobio.cl]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

The Discovery and Isolation of (+)-Dihydrorobinetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Dihydrorobinetin, a dihydroflavonol, is a naturally occurring flavonoid that has garnered significant interest for its potential therapeutic applications, including antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery and isolation of this compound from plant sources, with a primary focus on the heartwood of Robinia pseudoacacia (black locust), its most abundant natural source.[1][2] This document details optimized extraction and purification protocols, presents key quantitative data, and visualizes the experimental workflow for its isolation.

Natural Occurrence

This compound has been identified in several plant species. It is most notably abundant in the heartwood of Robinia pseudoacacia, where it is a major flavonoid extractive alongside robinetin.[1][2] Its presence has also been reported in Adenanthera pavonina and as a characteristic marker in vinegars aged in acacia wood barrels.[3][4] The high concentration of dihydrorobinetin (B191019) in Robinia pseudoacacia heartwood contributes to the wood's high natural durability and resistance to fungal decay.[1][2]

Extraction of this compound from Robinia pseudoacacia

The efficient extraction of this compound is the initial and critical step for its isolation. Various parameters have been optimized to maximize the yield and purity of the crude extract.

Optimized Extraction Protocol

An optimized, efficient, and low-cost extraction process involves the maceration of Robinia pseudoacacia wood powder in a batch reactor.[1] The following table summarizes the optimized conditions.

| Parameter | Optimized Value/Condition |

| Solvent | Ethanol/Water (EtOH/H₂O) mixture |

| Temperature | 10 to 40 °C |

| Extraction Time | 1 to 24 hours |

| Wood/Solvent Mass Ratio | 1% to 13% |

| Agitation | 550 rpm |

Table 1: Optimized Parameters for the Extraction of this compound from Robinia pseudoacacia Wood.[1]

The use of aqueous acetone (B3395972) in a Soxhlet apparatus has also been reported as an effective method for recovering dihydrorobinetin. Supercritical fluid extraction with a CO₂:EtOH:H₂O mixture has also been explored, yielding up to 49.2 mg of flavonoids per gram of dried wood powder under optimal conditions (10 MPa, 80 °C).[5][6]

Caption: Figure 1: General Workflow for Extraction of this compound.

Purification by Centrifugal Partition Chromatography (CPC)

Centrifugal Partition Chromatography (CPC) has been successfully employed for the gram-scale purification of this compound from the crude extract.[1][2] This liquid-liquid partition chromatography technique allows for the recovery of highly pure compounds.

CPC Protocol and Performance

A two-step process involving an initial enrichment of the crude extract followed by CPC purification has been developed.[1] The crude extract is first treated to precipitate less water-soluble compounds, thereby enriching the supernatant with dihydrorobinetin before injection into the CPC column.[1]

| Parameter | Value/Condition |

| CPC Column Volume | 200 mL |

| Sample Loading | 5 g of enriched extract |

| Run Time | 200 minutes |

| Yield of this compound | 1.3 g |

| Purity of this compound | > 95% |

| Yield of Secondary Fraction | 0.675 g |

| Purity of Secondary Fraction | > 85% |

Table 2: Gram-Scale Purification of this compound using CPC.[1]

Caption: Figure 2: Purification Workflow using CPC.

Structural Elucidation and Characterization

The definitive identification of this compound is accomplished through a combination of spectroscopic techniques.

Methodologies

-

High-Performance Liquid Chromatography (HPLC): Used for the analysis of crude extracts and purified fractions. A typical HPLC-DAD (Diode Array Detection) analysis reveals the presence of dihydrorobinetin and robinetin, with dihydrorobinetin eluting earlier due to its higher polarity.[1]

-

Mass Spectrometry (MS): Electrospray Ionization (ESI) in negative mode is used to determine the molecular weight. This compound typically shows a molecular ion peak at m/z 303 [M-H]⁻.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural confirmation. The complete assignment of ¹³C NMR data for this compound has been reported.[3]

-

Optical Rotation: Measurement of the specific rotation confirms the (+) enantiomer.[3]

Spectroscopic Data

| Technique | Key Observations for this compound |

| HPLC Retention Time | 14.1 min (under specific reported conditions) |

| UV Absorbance Maxima (λmax) | 280-310 nm |

| Mass Spectrometry (ESI-) | [M-H]⁻ at m/z 303, [M-H₂O-H]⁻ at m/z 285 |

Table 3: Key Spectroscopic Data for the Identification of this compound.[1]

Biological Activity and Potential Applications

This compound exhibits a range of biological activities that make it a compound of interest for drug development.

-

Antioxidant Activity: It has demonstrated significant in vitro antioxidant activity in DPPH and ORAC assays.[3]

-

Anti-inflammatory and Anti-arthritic Potential: Recent studies suggest that dihydrorobinetin can act as a potential inhibitor of the Receptor Activator of Nuclear factor-Kappa B Ligand (RANKL).[7] By binding to RANKL, it may prevent the differentiation of osteoclasts, which are responsible for bone degradation in diseases like rheumatoid arthritis.[7]

Caption: Figure 3: Proposed Mechanism of Dihydrorobinetin in Rheumatoid Arthritis.

Conclusion

The discovery and successful gram-scale isolation of this compound from Robinia pseudoacacia provides a viable pathway for obtaining this promising bioactive compound. The optimized extraction and purification protocols detailed in this guide offer a robust foundation for researchers and drug development professionals. The potent antioxidant and potential anti-inflammatory activities of this compound, particularly its interaction with the RANKL pathway, highlight its therapeutic potential and warrant further investigation for various clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Gram-Scale Purification of Dihydrorobinetin from Robinia pseudoacacia L. Wood by Centrifugal Partition Chromatography [ouci.dntb.gov.ua]

- 3. This compound: a marker of vinegar aging in acacia (Robinia pseudoacacia) wood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydrorobinetin | C15H12O7 | CID 20399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure-based discovery and molecular dynamics evaluation of dihydrorobinetin as a potential anti-osteoclastogenic RANKL inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Flavonoid Profile of Robinia pseudoacacia Heartwood: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the flavonoid profile of Black Locust (Robinia pseudoacacia) heartwood, a rich source of bioactive phenolic compounds. This document details the major flavonoids present, their quantitative analysis, comprehensive experimental protocols for their extraction and characterization, and insights into their biological activities.

Core Flavonoid Constituents

The heartwood of Robinia pseudoacacia is distinguished by its high concentration of flavonoids, primarily dihydrorobinetin (B191019) and its oxidation product, robinetin (B1679494). These compounds are largely responsible for the wood's notable natural durability and resistance to decay. While these two are the most abundant, other phenolic compounds, including resveratrol (B1683913) and piceatannol, have also been identified, contributing to the heartwood's complex chemical profile and biological activity.

Quantitative Analysis of Major Flavonoids

Various studies have quantified the flavonoid content in R. pseudoacacia heartwood, with yields varying based on the extraction method and solvent system employed. The following tables summarize the quantitative data from multiple research efforts, offering a comparative look at the efficiency of different extraction protocols.

Table 1: Total Phenolic and Flavonoid Content in Robinia pseudoacacia Heartwood Extracts

| Extraction Method | Solvent | Total Phenolics (mg/g dry wood) | Total Flavonoids (mg/g dry wood) | Reference |

| Soxhlet | 90% Acetone (v/v) | 38.7 | - | Vek et al. (2019) |

| Maceration (stirred) | 90% Acetone (v/v) | - | - | Vek et al. (2019) |

| Sonication | 90% Acetone (v/v) | - | - | Vek et al. (2019) |

| Supercritical Fluid Extraction | CO2:EtOH:H2O (80:16:4) | - | 49.2 | Atwi-Ghaddar et al. |

Table 2: Quantitative Yields of Dihydrorobinetin and Robinetin

| Extraction Method | Solvent | Dihydrorobinetin (mg/g dry wood) | Robinetin (mg/g dry wood) | Reference |

| Maceration (stirred, 24h) | Acetone | 16.7 | 4.97 | Vek et al.[1] |

| Supercritical Fluid Extraction | CO2:EtOH:H2O | 38.46 | - | Atwi-Ghaddar et al.[1] |

| Maceration (stirred, 4h) | Ethanol-water | 16.93 | 3.79 | Vek et al.[1] |

| Maceration (24h) | Methanol:water (1:1) | 32.3 | 7.8 | Sanz et al.[1] |

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of flavonoids from R. pseudoacacia heartwood, synthesized from various scientific studies.

Sample Preparation

-

Source Material : Obtain heartwood from mature Robinia pseudoacacia trees.

-

Drying : Air-dry the wood samples to a constant weight at room temperature.

-

Grinding : Grind the dried heartwood into a fine powder (e.g., to pass through a 0.5 mm screen) to increase the surface area for extraction.

Extraction Methodologies

Soxhlet extraction is a highly efficient method for exhaustive extraction.

-

Apparatus : Soxhlet extractor, round-bottom flask, condenser.

-

Solvent : Acetone, ethanol, or methanol, often in aqueous solutions (e.g., 90% v/v).[2]

-

Procedure :

-

Place a known quantity of powdered heartwood (e.g., 10 g) in a cellulose (B213188) thimble.

-

Position the thimble inside the Soxhlet extractor.

-

Fill the round-bottom flask with the chosen solvent (e.g., 250 mL).

-

Heat the flask to the boiling point of the solvent.

-

Allow the extraction to proceed for a set number of cycles or a specific duration (e.g., 8 hours).[3]

-

After extraction, concentrate the solvent using a rotary evaporator to obtain the crude extract.

-

UAE is a rapid extraction method that utilizes acoustic cavitation to enhance mass transfer.

-

Apparatus : Ultrasonic bath or probe sonicator.

-

Solvent : Ethanol (e.g., 60% v/v) is often optimal.[4]

-

Procedure :

-

Combine the powdered heartwood with the solvent in a flask at a specific solid-to-liquid ratio (e.g., 1:10 g/mL).[4]

-

Place the flask in the ultrasonic bath or immerse the probe.

-

Sonicate at a controlled temperature (e.g., 59°C) for a defined period (e.g., 30 minutes).[4]

-

Filter the mixture to separate the extract from the solid residue.

-

Concentrate the extract as needed.

-

Maceration is a simple and scalable extraction technique.

-

Apparatus : Erlenmeyer flask, magnetic stirrer.

-

Solvent : Methanol, ethanol, or acetone, often with water.

-

Procedure :

-

Suspend the powdered heartwood in the chosen solvent in a flask.

-

Continuously stir the mixture at room temperature for an extended period (e.g., 24 hours).[1]

-

Filter the extract and concentrate it to yield the crude extract.

-

Analytical Methodologies

HPLC-DAD is the primary method for the separation and quantification of dihydrorobinetin and robinetin.

-

System : A standard HPLC system equipped with a diode-array detector.

-

Column : A reversed-phase C18 column is typically used.[5]

-

Mobile Phase : A gradient elution using a mixture of two solvents is common. For example:

-

Gradient Program : A typical gradient might be: 0-40 min, 35-100% B; 40-45 min, 100% B; 45-52 min, 100-35% B; 52-60 min, 35% B.[5]

-

Flow Rate : 1.0 mL/min.[5]

-

Detection : Monitor at wavelengths specific to the flavonoids of interest (e.g., 280 nm for dihydrorobinetin and 366 nm for robinetin).[6]

-

Quantification : Use external standards of purified dihydrorobinetin and robinetin to create calibration curves for accurate quantification.

GC-MS is useful for identifying a broader range of volatile and semi-volatile compounds in the heartwood extract, often after derivatization.

-

System : A gas chromatograph coupled to a mass spectrometer.

-

Column : A non-polar or semi-polar capillary column (e.g., HP-5MS).

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).[7]

-

Temperature Program : An example program: initial temperature of 50°C for 5 min, then ramp to 250°C at 20°C/min, and hold at 250°C.[7]

-

Injector Temperature : 250°C.[7]

-

Ion Source : Electron Impact (EI) at 70 eV.[7]

-

Identification : Compare the mass spectra of the detected compounds with spectral libraries (e.g., NIST) and reference compounds.[7]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the extraction and analysis of flavonoids from Robinia pseudoacacia heartwood.

Caption: Workflow for Flavonoid Extraction and Analysis.

Logical Relationship of Bioactivity Screening

This diagram outlines the logical progression from extraction to the evaluation of the biological activities of the heartwood extracts.

Caption: Bioactivity Screening and Mechanistic Study Workflow.

Biological Activities

The flavonoids from R. pseudoacacia heartwood, particularly dihydrorobinetin and robinetin, are well-documented for their potent biological activities.

-

Antifungal Properties : These flavonoids are major contributors to the high natural durability of the heartwood, exhibiting significant activity against a range of wood-decaying fungi.[8] The ethyl acetate (B1210297) fraction of heartwood extract has shown moderate antifungal activity.[9]

-

Antioxidant Activity : The heartwood extracts are excellent free radical scavengers. The antioxidant capacity is strongly correlated with the total phenolic content.[9][10] The ethyl acetate fraction of the heartwood extract has demonstrated good antioxidant activity in DPPH assays.[9]

While specific signaling pathways for the heartwood flavonoids are not yet extensively elucidated in the literature, their structural similarities to other well-studied flavonoids like quercetin (B1663063) and myricetin (B1677590) suggest potential interactions with key cellular signaling pathways involved in inflammation and oxidative stress. Further research is warranted to explore these mechanisms in detail.

References

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Review of Robinetin: Distribution, Biological Activity and Pharmacokinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. e-nps.or.kr [e-nps.or.kr]

- 6. researchgate.net [researchgate.net]

- 7. journals.sospublication.co.in [journals.sospublication.co.in]

- 8. researchgate.net [researchgate.net]

- 9. Antifungal and antioxidant activities of heartwood, bark, and leaf extracts of Robinia pseudoacacia :: BioResources [bioresources.cnr.ncsu.edu]

- 10. mdpi.com [mdpi.com]

The Role of (+)-Dihydrorobinetin in the Natural Durability of Wood: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The heartwood of Robinia pseudoacacia L. (black locust) is renowned for its exceptional natural durability, making it a valuable resource for outdoor applications. This durability is largely attributed to the presence of extractive compounds, with the flavonoid (+)-dihydrorobinetin being a principal bioactive constituent. This technical guide provides an in-depth analysis of the role of this compound in conferring wood durability, focusing on its antifungal and antioxidant properties. Detailed experimental protocols for the extraction, quantification, and bioactivity assessment of this compound are presented, alongside hypothesized mechanisms of its action against wood-decay fungi. This document is intended to serve as a comprehensive resource for researchers in the fields of natural product chemistry, wood science, and antifungal drug development.

Introduction

The natural durability of wood is a complex trait influenced by a variety of factors, including wood density, anatomical structure, and the presence of extractives. In species with highly durable heartwood, such as Robinia pseudoacacia, the accumulation of secondary metabolites, particularly phenolic compounds, plays a crucial role in protecting the wood from decay fungi and other biodeteriorating organisms.[1]

This compound (3,3′,4′,5′,7-pentahydroxyflavanone) is a dihydroflavonol found in high concentrations in the mature heartwood of R. pseudoacacia.[2][3] Its presence has been strongly correlated with the wood's resistance to both brown-rot and white-rot fungi.[3] This guide synthesizes the current scientific knowledge on this compound, presenting its chemical properties, biological activities, and the experimental methodologies used to evaluate its efficacy.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₂O₇ |

| Molecular Weight | 304.25 g/mol |

| CAS Number | 4382-33-6 |

| Appearance | Pale yellow crystalline powder |

| Melting Point | 260°C (decomposition) |

| Solubility | Soluble in methanol, ethanol, acetone; sparingly soluble in water |

Quantitative Data on Biological Activity

Antifungal Activity of Robinia pseudoacacia Heartwood Extracts

The following table summarizes the antifungal activity of a fractionated water:methanol (1:1 v/v) extract from R. pseudoacacia heartwood against the white-rot fungus Trametes versicolor. The ethyl acetate (B1210297) fraction (F7) was identified as having notable activity.[4][5]

| Extract Fraction | Concentration (ppm) | Mycelial Growth (mm) after 7 days |

| Heartwood F7 (ethyl acetate) | 12.5 | 22.00 |

| 25 | 24.33 | |

| 50 | 24.67 | |

| Control | - | 43.00 (F10) |

Data from Hosseinihashemi et al. (2015). Mycelial growth on plates with un-fractionated extract (F10) is presented as a control.[4][5]

Antioxidant Activity of Robinia pseudoacacia Heartwood Extracts